![molecular formula C15H19NO4 B2638876 N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide CAS No. 2418676-06-7](/img/structure/B2638876.png)
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide is a synthetic organic compound characterized by its unique molecular structure, which includes a benzodioxin ring fused with an oxirane (epoxide) and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions.
Alkylation: The benzodioxin intermediate is then alkylated using 2-bromo-2-methylpropane to introduce the 2-methylpropyl group.
Epoxidation: The alkylated benzodioxin undergoes epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring.
Amidation: Finally, the oxirane intermediate is reacted with an amine, such as ammonia or a primary amine, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxirane ring, converting it into a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines, thiols, or alcohols can open the ring to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions to facilitate ring opening.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Diols.
Substitution: Various substituted amides, ethers, or thioethers.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactive oxirane ring and benzodioxin structure make it a valuable building block for designing novel compounds.
Biology and Medicine
The compound’s potential biological activities, such as antimicrobial, antifungal, or anticancer properties, are of significant interest. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as polymers or resins.
Mecanismo De Acción
The mechanism by which N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. The benzodioxin moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]succinamide
- 1,4-Benzodioxin, 2,3-dihydro-
- Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
- 1,4-Benzodioxin-2-methanol, 2,3-dihydro-
Uniqueness
Compared to similar compounds, N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide is unique due to the presence of the oxirane ring and the specific substitution pattern on the benzodioxin ring. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-9(2)14(16-15(17)13-8-20-13)10-3-4-11-12(7-10)19-6-5-18-11/h3-4,7,9,13-14H,5-6,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPAMRHYZVQWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)OCCO2)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methoxy-4-(1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2638793.png)
![6-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2638794.png)
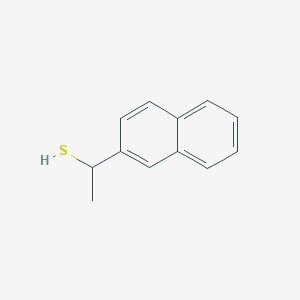
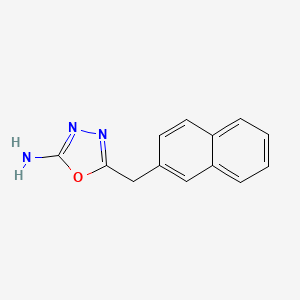
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2638799.png)
![2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide](/img/structure/B2638801.png)
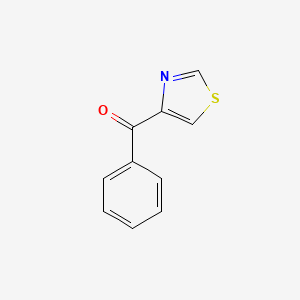
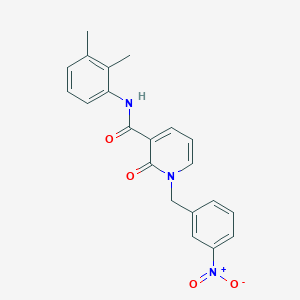
![2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol](/img/structure/B2638806.png)
![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2638807.png)
![(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione](/img/structure/B2638810.png)
![N-(4-bromophenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2638812.png)
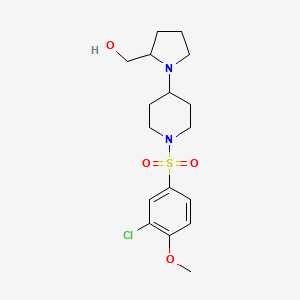
![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxamide dihydrochloride](/img/structure/B2638814.png)
